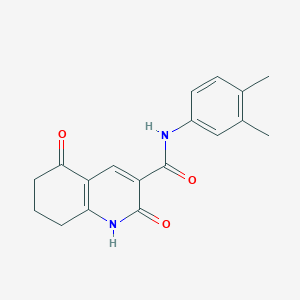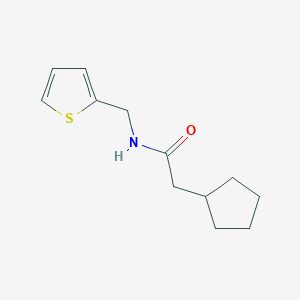
2-环戊基-N-(2-噻吩基甲基)乙酰胺
描述
2-cyclopentyl-N-(2-thienylmethyl)acetamide is a useful research compound. Its molecular formula is C12H17NOS and its molecular weight is 223.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclopentyl-N-(2-thienylmethyl)acetamide is 223.10308534 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-cyclopentyl-N-(2-thienylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopentyl-N-(2-thienylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型化合物的合成
2-环戊基-N-(2-噻吩基甲基)乙酰胺用于合成各种新型化合物。例如,它的衍生物用于吡啶和噻吩并[2,3-b]吡啶衍生物的合成,如 Elgemeie 等人(1988 年)的一项研究中所证明的 (Elgemeie, Elfahham, & Nabey, 1988)。另一个例子是其在生成取代的 1,3-环己二烯、吡啶-2(1H)-硫酮和噻吩并[2,3-d]嘧啶-4(3H)-硫酮中的应用,如 Dyachenko 等人(2004 年)所述 (Dyachenko, Dyachenko, & Chernega, 2004)。
化学选择性乙酰化中的作用
该化合物在 2-氨基苯酚的化学选择性乙酰化中起着重要作用,2-氨基苯酚是抗疟疾药物合成中的中间体。Magadum 和 Yadav(2018 年)对此应用提供了见解 (Magadum & Yadav, 2018)。
在有机化学中的应用
在有机化学中,该化合物参与 N-乙酰二苯基亚甲基胺与环状和非环状烯烃的光加成反应,如 Toshima 等人(1978 年)的研究中所示 (Toshima, Asao, & Hirai, 1978)。此外,Mossi 等人(1992 年)探索了它在间甲苯胺类似物的环钯化中的用途 (Mossi, Klaus, & Rys, 1992)。
医学研究应用
在医学研究中,N-乙酰半胱氨酸等类似化合物已显示出多种应用,例如治疗慢性阻塞性肺疾病、预防造影剂引起的肾损伤,并可能作为癌症化学预防剂,如 Millea(2009 年)的研究中所述 (Millea, 2009)。
抗菌研究
2-环戊基-N-(2-噻吩基甲基)乙酰胺在抗菌剂的开发中也显示出潜力。Darwish 等人(2014 年)的一项研究合成了新的含磺酰基部分的杂环化合物,适用于用作抗菌剂 (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。
毒理学评估
与 2-环戊基-N-(2-噻吩基甲基)乙酰胺相关的,例如用于冷却剂应用的新型化合物的毒理学评估也是一个重要的研究领域。Karanewsky 等人(2015 年)对与该化合物相关的新的冷却剂进行了毒理学评估 (Karanewsky, Arthur, Liu, Chi, & Markison, 2015)。
生化分析
Biochemical Properties
2-cyclopentyl-N-(2-thienylmethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 2-cyclopentyl-N-(2-thienylmethyl)acetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the TRPM8 (transient receptor potential melastatin 8) channel, which plays a role in cellular signaling . This modulation can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 2-cyclopentyl-N-(2-thienylmethyl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in alterations in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclopentyl-N-(2-thienylmethyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it undergoes rapid oxidative metabolism in vitro, which can affect its efficacy and potency over time . Long-term exposure to the compound can lead to adaptive changes in cellular responses.
Dosage Effects in Animal Models
The effects of 2-cyclopentyl-N-(2-thienylmethyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2-cyclopentyl-N-(2-thienylmethyl)acetamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can lead to changes in metabolic flux and levels of metabolites. The compound’s metabolism can result in the formation of active or inactive metabolites, which can further influence its biochemical properties and effects.
Transport and Distribution
The transport and distribution of 2-cyclopentyl-N-(2-thienylmethyl)acetamide within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-cyclopentyl-N-(2-thienylmethyl)acetamide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-12(8-10-4-1-2-5-10)13-9-11-6-3-7-15-11/h3,6-7,10H,1-2,4-5,8-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNHBVOFGKSJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


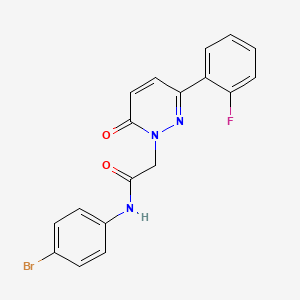

![N-[4-(4-morpholinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4500461.png)
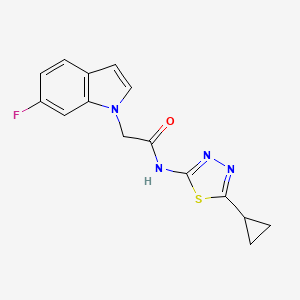
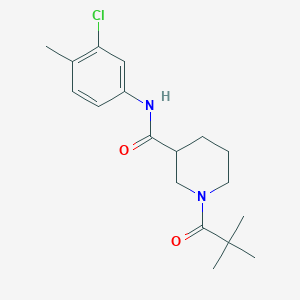
![4-{6-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4500493.png)
![N-(1-benzylpiperidin-4-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4500496.png)

![N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4500507.png)
![2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4500511.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B4500525.png)


